tert-Butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate is a synthetic organic compound that belongs to the class of benzoxazepines. This compound features a tert-butyl ester group and a bromine atom at the 7th position of the dihydro-1,4-benzoxazepine core. Benzoxazepines are notable for their diverse biological activities and potential therapeutic applications, making them significant in medicinal chemistry and drug development. The compound has the molecular formula and a molecular weight of 328.21 g/mol, with the CAS number 740842-73-3 .
The synthesis of tert-butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate typically involves several key steps:
The reaction conditions are crucial for optimizing yields and purity. For instance, maintaining appropriate temperatures and reaction times during cyclization can significantly affect the outcome. The use of solvents and catalysts must also be carefully chosen to facilitate efficient reactions while minimizing by-products .
tert-butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for tert-butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate involves its interaction with specific molecular targets within biological systems. The presence of the bromine atom may enhance binding affinity to target enzymes or receptors.
This compound may interact with its targets by forming complexes that either inhibit or enhance their functions. The specific biochemical pathways affected depend on the target's nature and the compound's structure. The pharmacokinetic properties—absorption, distribution, metabolism, and excretion—are influenced by its lipophilicity due to the tert-butyl group .
tert-butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate is characterized as an irritant. It is typically handled with care in laboratory settings.
Key chemical properties include:
Relevant analyses include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation .
tert-butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate has several applications in scientific research:
The benzoxazepine scaffold is constructed through a convergent synthesis involving cyclocondensation of ortho-halo-substituted phenols with β-amino alcohols. A critical step involves nucleophilic displacement where the phenolic oxygen attacks a bromoethylamine derivative, forming the seven-membered heterocycle under refluxing ethanol (12 hours, 65–70% yield) [4]. Subsequent regioselective bromination at the C7 position employs N-bromosuccinimide (NBS) with azobisisobutyronitrile (AIBN) in carbon tetrachloride (80°C, 85% yield). This selectivity arises from the electron-rich para position relative to the oxazepine oxygen, directed by the fused ring system’s electronic asymmetry [4].
Table 1: Key Steps in Benzoxazepine Core Synthesis
Step | Reagents/Conditions | Yield | Regiochemical Outcome |
---|---|---|---|
Ring Closure | Ethanol, reflux, 12 h | 65–70% | N/A |
C7 Bromination | NBS, AIBN, CCl₄, 80°C | 85% | Para-selectivity to oxygen |
Boc Protection | Boc₂O, DMAP, CH₂Cl₂, rt | 90% | N5 selectivity |
The C7 bromine atom serves as a versatile handle for Suzuki-Miyaura cross-coupling, enabling C–C bond formation with aryl/heteroaryl boronic acids. Optimal conditions use Pd(dppf)Cl₂ (1–3 mol%) as a catalyst with potassium carbonate base in dimethylformamide (DMF) at 100°C (60–65% yield) [4]. This methodology accommodates electron-rich and electron-deficient boronic acids but requires rigorous exclusion of oxygen to prevent protodebromination. For sterically hindered partners, copper(I)-photoredox dual catalysis provides an alternative pathway under milder conditions (room temperature, blue LEDs) via radical intermediates [3].
Table 2: Cross-Coupling Optimization Parameters
Catalyst System | Ligand/Additive | Solvent | Temperature | Yield Range |
---|---|---|---|---|
Pd(dppf)Cl₂ (3 mol%) | None | DMF | 100°C | 60–65% |
Pd(OAc)₂ (5 mol%) | XPhos | Dioxane/H₂O | 80°C | 55–70% |
CuI/Photoredox | Tridentate ligand | MeCN | rt, blue LEDs | 40–75% |
Protection of the benzoxazepine N5 nitrogen uses di-tert-butyl dicarbonate (Boc₂O) with catalytic 4-dimethylaminopyridine (DMAP) in dichloromethane (90% yield) [4]. Solvent-free conditions or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent enhance chemoselectivity for mono-Boc protection, preventing oxazolidinone formation from potential nucleophilic side reactions [3].
Deprotection traditionally requires trifluoroacetic acid (TFA) in DCM, generating the tert-butyl cation, which may alkylate electron-rich substrates. A milder method employs oxalyl chloride in methanol (3 equiv., rt, 1–4 hours, ≤90% yield), where oxalyl chloride generates HCl in situ without aggressive acidity [7]. Crucially, incomplete deprotection risks residual isobutylene formation during analysis, complicating residual solvent quantification [9]. The mechanism proceeds via:
Achieving C7 selectivity hinges on electronic modulation from the benzoxazepine oxygen, which activates the para position for electrophilic substitution. Copper(I) iodide with L-proline in DMF enables Ullmann-type C–N coupling at 100°C, minimizing dihalo byproducts [4]. Solvent screening reveals aprotic polar solvents (DMF, NMP) outperform toluene or THF in cross-coupling due to improved catalyst solubilization and substrate stabilization [4]. Advanced systems leverage ligand-accelerated catalysis; for example, Josiphos ligands enhance palladium turnover in sterically demanding Suzuki reactions, improving yields by 15–20% compared to triarylphosphines [3]. Temperature-controlled bromination (0–5°C) further suppresses dibromide formation, maintaining >85:1 regioselectivity [4].
Table 3: Catalytic Systems for Regioselective Functionalization
Reaction Type | Catalyst | Key Additive | Solvent | Selectivity (C7:Others) |
---|---|---|---|---|
Bromination | None (NBS) | AIBN | CCl₄ | >50:1 |
Suzuki Coupling | Pd(dppf)Cl₂ | K₂CO₃ | DMF | >20:1 |
Buchwald-Hartwig | CuI | L-proline | DMF | >15:1 |
Photoredox C–C Coupling | Cu(I)/Ir photocatalyst | Diboron reagent | MeCN | >10:1 |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0